

A Comparative Spectroscopic Guide to 3-(1H-Pyrazol-1-YL)propanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-Pyrazol-1-YL)propanal

Cat. No.: B1275158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic characteristics of **3-(1H-Pyrazol-1-YL)propanal** with the experimentally determined data for propanal. Due to the limited availability of published experimental spectra for **3-(1H-Pyrazol-1-YL)propanal**, this document serves as a predictive guide based on the well-established spectroscopic behavior of its constituent functional groups: a pyrazole ring and an aliphatic aldehyde. This comparison will aid researchers in the identification and characterization of this and similar molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimental spectroscopic data for **3-(1H-Pyrazol-1-YL)propanal** and propanal, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Data for **3-(1H-Pyrazol-1-YL)propanal**

Chemical Shift				
¹ H NMR	(δ) ppm (Predicted)	Multiplicity	Integration	Assignment
H-3'	~7.5	d	1H	Pyrazole ring
H-5'	~7.4	d	1H	Pyrazole ring
H-4'	~6.2	t	1H	Pyrazole ring
H-3	~9.8	t	1H	Aldehyde
H-1	~4.3	t	2H	-N-CH ₂ -
H-2	~2.9	dt	2H	-CH ₂ -CHO

Chemical Shift		
¹³ C NMR	(δ) ppm (Predicted)	Assignment
C-3	~200	Aldehyde C=O
C-3'	~139	Pyrazole ring
C-5'	~128	Pyrazole ring
C-4'	~106	Pyrazole ring
C-1	~50	-N-CH ₂ -
C-2	~45	-CH ₂ -CHO

Experimental ¹H and ¹³C NMR Data for Propanal[1]

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
H-1	9.77	t	1H	Aldehyde
H-2	2.43	dq	2H	-CH ₂ -
H-3	1.12	t	3H	-CH ₃
¹³ C NMR	Chemical Shift (δ) ppm	Assignment		
C-1	203.2	Aldehyde C=O		
C-2	37.3	-CH ₂ -		
C-3	6.04	-CH ₃		

Infrared (IR) Spectroscopy

Expected IR Data for 3-(1H-Pyrazol-1-YL)propanal

Wavenumber (cm ⁻¹) (Predicted)	Functional Group
~3100-3000	C-H stretch (pyrazole ring)
~2900-2800	C-H stretch (aliphatic)
~2750-2700	C-H stretch (aldehyde)
~1725	C=O stretch (aldehyde)
~1550-1450	C=N and C=C stretch (pyrazole ring)

Experimental IR Data for Propanal[2][3]

Wavenumber (cm ⁻¹)	Functional Group
2975-2845	C-H stretch (alkyl)
2880-2650	C-H stretch (aldehyde)
1740-1720	C=O stretch (aldehyde)

Mass Spectrometry (MS)

Expected Mass Spectrometry Data for **3-(1H-Pyrazol-1-YL)propanal**

m/z (Predicted)	Ion
124	[M] ⁺ (Molecular Ion)
95	[M - CHO] ⁺
68	[Pyrazole] ⁺
56	[CH ₂ CH ₂ CHO] ⁺

Experimental Mass Spectrometry Data for Propanal[4]

m/z	Ion
58	[M] ⁺ (Molecular Ion)
57	[M - H] ⁺
29	[CHO] ⁺ or [C ₂ H ₅] ⁺ (Base Peak)
28	[C ₂ H ₄] ⁺

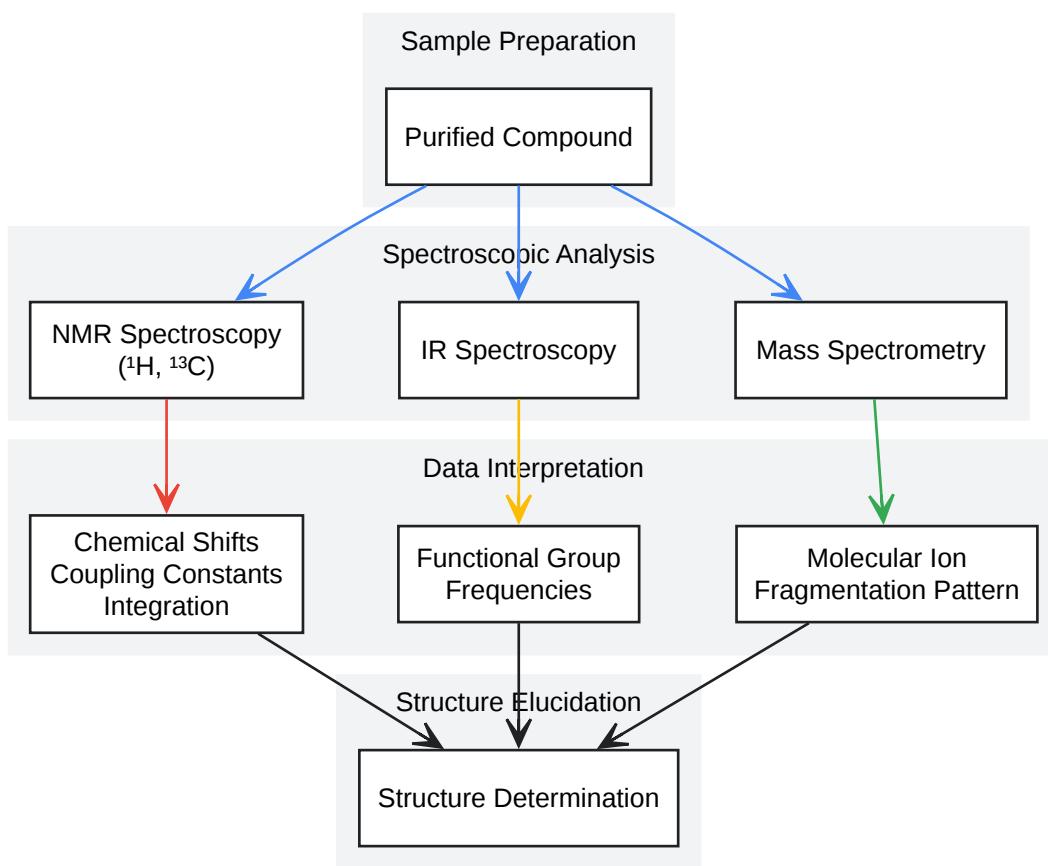
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled one-pulse sequence is employed. Due to the low natural abundance of ^{13}C , a higher number of scans (1024 or more) is typically required. The spectral width is set to 0-220 ppm with a relaxation delay of 2 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy[7][8]

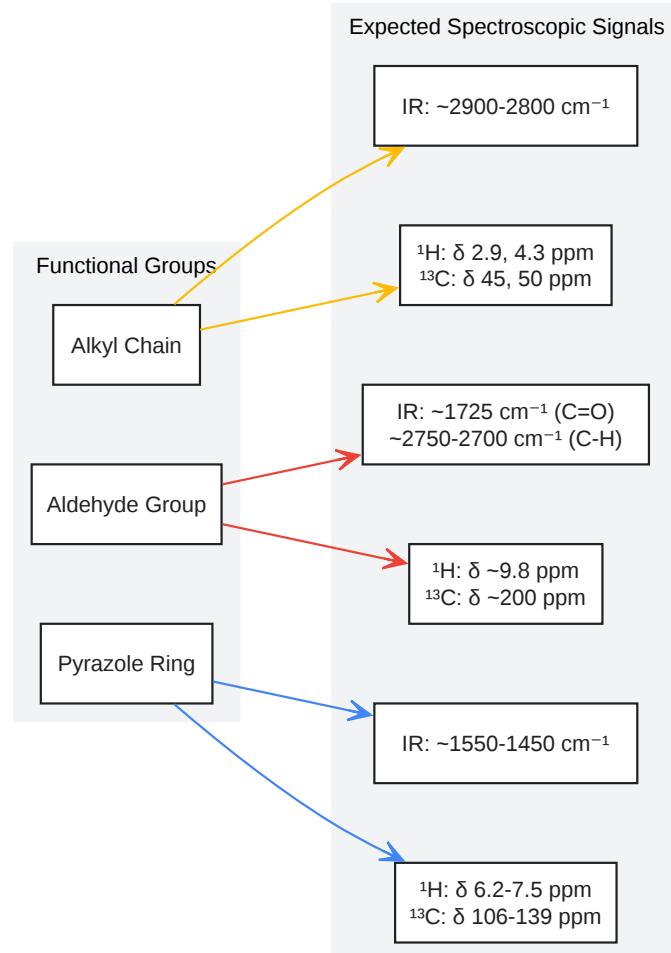

- Sample Preparation (Liquid): For a liquid sample like propanal, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (Solid): For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)[9][10]

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Visualizations

Spectroscopic Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of an organic compound.

Logical Relationships of Spectroscopic Signals for 3-(1H-Pyrazol-1-YL)propanal

3-(1H-Pyrazol-1-YL)propanal Structure
Pyrazole-CH₂-CH₂-CHO

[Click to download full resolution via product page](#)

Caption: Predicted spectroscopic signals for the functional groups of **3-(1H-Pyrazol-1-YL)propanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 3-(1H-Pyrazol-1-YL)propanal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275158#spectroscopic-characterization-of-3-1h-pyrazol-1-yl-propanal\]](https://www.benchchem.com/product/b1275158#spectroscopic-characterization-of-3-1h-pyrazol-1-yl-propanal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com